2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide
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Overview
Description
2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzimidazole ring, a pyridine ring, and a phenyl group, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzimidazole with 4-pyridinecarboxaldehyde to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently acylated with phenylacetyl chloride to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole or pyridine rings are substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzimidazole or pyridine derivatives .
Scientific Research Applications
2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit tubulin polymerization, affecting cell division and leading to apoptosis in cancer cells. Additionally, it can interfere with DNA synthesis and repair mechanisms, further contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-(pyridin-4-yl)acetamide: This compound shares a similar structure but lacks the benzimidazole ring.
2-phenyl-N-(pyridin-4-yl)butanamide: This compound has a similar core structure but with a butanamide group instead of an acetamide group.
Uniqueness
2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide is unique due to the presence of the benzimidazole ring, which imparts distinct biological activities and enhances its potential as a therapeutic agent. The combination of the benzimidazole, pyridine, and phenyl groups in a single molecule provides a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C20H16N4O |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-phenyl-N-(2-pyridin-4-yl-3H-benzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C20H16N4O/c25-19(12-14-4-2-1-3-5-14)22-16-6-7-17-18(13-16)24-20(23-17)15-8-10-21-11-9-15/h1-11,13H,12H2,(H,22,25)(H,23,24) |
InChI Key |
ITSLCFSRCLOOIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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